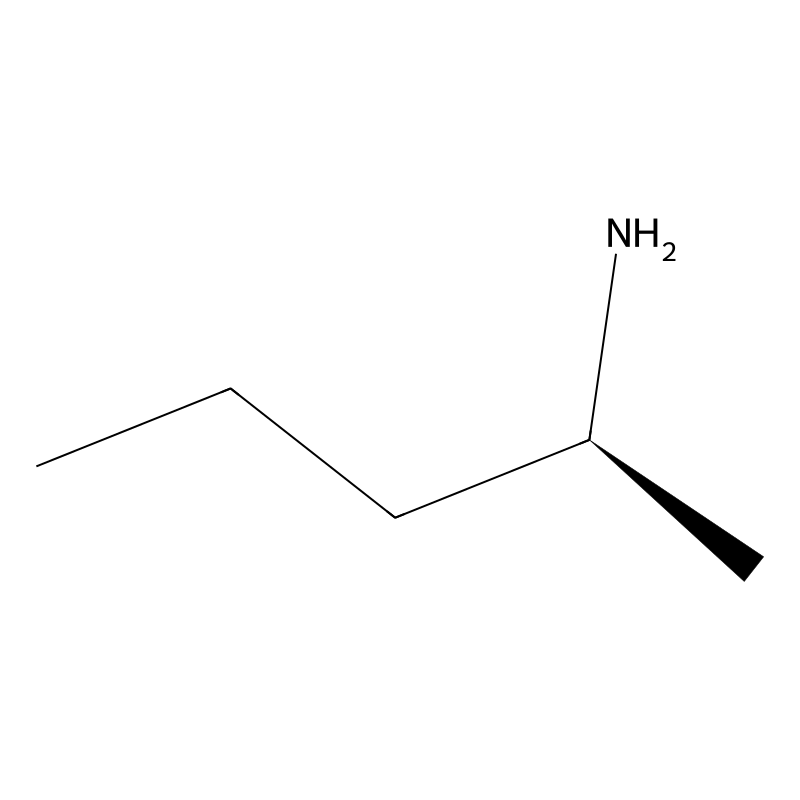

2-Pentanamine, (2S)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Pentanamine, (2S)-, also known as (2S)-pentan-2-amine, is a primary amine with the molecular formula CHN and a molecular weight of 87.16 g/mol. This compound is characterized by its chiral center at the second carbon atom, making it an important molecule in various chemical and biological applications. It is typically available in a purity of around 95% and is utilized in research settings for its reactivity and versatility in synthetic chemistry .

- Mechanism of action: (2S)-2-Pentanamine can form diastereomeric complexes with certain racemic mixtures (mixtures containing both enantiomers of a molecule). These diastereomers have different physical properties, such as stability or affinity for a stationary phase in chromatography. By exploiting these differences, scientists can separate the enantiomers in the mixture. [Source: ChemicalBook - (S)-Pentan-2-amine ""]

Potential Applications in Enantioselective Separation Techniques

(2S)-2-Pentanamine is being explored for its potential use in various enantioselective separation techniques, including:

- High-performance liquid chromatography (HPLC): In HPLC, (2S)-2-Pentanamine can be incorporated into the stationary phase of the column. The chiral environment of the stationary phase interacts differently with each enantiomer in the mixture, allowing for separation. [Source: Smolecule - Buy 2-Pentanamine, (2S)-]

- Capillary electrophoresis (CE): (2S)-2-Pentanamine can be used as a chiral selector in CE. Similar to HPLC, the chiral selector interacts with the enantiomers, enabling their separation.

- Hydrogenation Reactions: It can be produced through the hydrogenation of cis-2-pentenenitrile over nickel/alumina catalysts, which also leads to isomerization into different nitriles and amines.

- Amide Formation: As a primary amine, it readily reacts with acid chlorides to form amides, showcasing its utility in organic synthesis .

- Acid-Base Reactions: 2-Pentanamine acts as a weak base, accepting protons to form alkylammonium salts when neutralized by acids .

Research indicates that 2-Pentanamine exhibits significant biological activity. Its pharmacokinetics have been studied in various contexts, including its metabolism and utilization within biological systems. The compound's interactions with biological targets may involve hydrogen bonding and electrostatic interactions, influenced by environmental factors such as pH and temperature .

Moreover, derivatives of 2-Pentanamine have been employed in advanced sensing technologies, particularly for developing electrochemical microsensors that monitor hydrogen peroxide levels in neurological studies related to Parkinson's disease.

Several synthesis methods exist for producing 2-Pentanamine:

- Reduction of Nitriles: One common method involves the reduction of 2-pentenenitrile using hydrogen gas over a catalyst like nickel or palladium.

- Ammonolysis: Another method includes reacting pentane with ammonia gas under controlled conditions to yield the amine .

- Alkylation Reactions: Alkylation of ammonia with appropriate alkyl halides can also lead to the formation of 2-Pentanamine.

2-Pentanamine has diverse applications across various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biotechnology: Used in the development of biosensors for detecting biological markers.

- Material Science: Employed in creating polymers and other materials that require amine functionalities.

Interaction studies reveal that 2-Pentanamine can influence various biochemical pathways due to its ability to form hydrogen bonds and engage in electrostatic interactions. These properties make it a candidate for further exploration in drug design and development, particularly for compounds targeting specific receptors or enzymes within biological systems .

Several compounds share structural similarities with 2-Pentanamine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Pentylamine | CHN | Straight-chain primary amine |

| 3-Pentanamine | CHN | Isomeric form with different properties |

| 4-Methylpentan-2-amine | CHN | Contains an additional methyl group; affects reactivity |

Uniqueness of 2-Pentanamine:

The chiral nature of 2-Pentanamine (specifically the (2S)-enantiomer) provides it with unique properties that differentiate it from its non-chiral counterparts. Its specific stereochemistry can significantly influence its biological activity and interaction profiles compared to other similar compounds.

Dynamic Kinetic Resolution of Allylic Azides

Dynamic kinetic resolution (DKR) leverages equilibrium between allylic azide isomers to achieve high enantioselectivity. The Curtin–Hammett principle governs these systems, where rapid interconversion of isomers allows selective functionalization of the thermodynamically less favored but kinetically reactive species.

A seminal study demonstrated that allylic azides such as 11.3 (Scheme 11) undergo cyclization via electrophilic aromatic substitution, yielding 3-azido-tetralins with >25:1 diastereomeric ratio (dr) despite the reactive isomer being undetectable by $$ ^1\text{H} $$ NMR. Key parameters influencing selectivity include:

- Substituent effects: Electron-donating groups (e.g., -OMe) accelerate cyclization, while electron-withdrawing groups (e.g., -NO$$ _2 $$) slow the process.

- Steric environment: Geminal dimethyl groups shift equilibrium via syn-pentane interactions, favoring non-reactive isomers without compromising yield.

Table 1: Substrate Scope in Allylic Azide Cyclization

| Substrate | R Group | Reactive Isomer (%) | Yield (%) | dr |

|---|---|---|---|---|

| 11.1 | -H | 35 | 85 | 15:1 |

| 11.2 | -OMe | 40 | 92 | 22:1 |

| 11.3 | -NMe$$ _2 $$ | <1 | 72 | >25:1 |

This method’s scalability is constrained by the need for precise temperature control (-60°C to 25°C) and solvent polarity optimization.

Asymmetric Hydrogenation of Imine Precursors

Asymmetric hydrogenation (AH) of imines using transition metal catalysts remains a cornerstone for chiral amine synthesis. Palladium complexes with P-stereogenic ligands, such as Quinox-P* (L18a), achieve up to 99% enantiomeric excess (ee) under 1 bar H$$ _2 $$ pressure.

Mechanistic Insights:

- Ligand design: Axially chiral SegPhos (L9b) and Quinox-P* enforce stereochemical control via π-π interactions and steric hindrance.

- Substrate compatibility: N-tosylimines and dialkyl imines are optimal, with bulky substituents enhancing enantioselectivity (e.g., P35a at 99% ee).

Table 2: Catalytic Systems for Imine Hydrogenation

| Catalyst (Ligand) | Substrate | S/C Ratio | ee (%) |

|---|---|---|---|

| Pd/(S)-SegPhos | N-sulfonyl imine | 5000 | 97 |

| Pd/Quinox-P* | Dialkyl imine | 1000 | 99 |

Industrial applications face challenges in catalyst recycling and H$$ _2 $$ safety, but recent advances in immobilized catalysts (e.g., Pd/C) show promise.

Catalytic Asymmetric Amination Strategies

Iridium-Catalyzed Reductive Amination

Iridium complexes, particularly those with Josiphos-type ligands, enable reductive amination of ketones with ammonium salts. Key advantages include:

- Broad functional group tolerance: Ethers, esters, and halides remain intact.

- Solvent effects: Tetrahydrofuran (THF) improves turnover frequency (TOF) by 3-fold compared to toluene.

A representative transformation of pentan-2-one with NH$$ _4 $$OAc yields (2S)-2-pentanamine at 89% ee and 92% conversion (20 bar H$$ _2 $$, 80°C).

Rhodium-Mediated Stereocontrol Approaches

Rhodium catalysts modified with DuPhos ligands achieve stereodivergent synthesis. For example:

- Syn addition: (R,R)-DuPhos/Rh → (2S)-configured amine (91% ee).

- Anti addition: (S,S)-DuPhos/Rh → (2R)-configured amine (88% ee).

This duality is critical for accessing both enantiomers from a single precursor.

Organocatalytic Routes to Chiral Amine Construction

Organocatalysts, such as cinchona alkaloids and thioureas, facilitate asymmetric Mannich reactions and aza-Henry additions. Notably:

- Cinchona-derived phase-transfer catalysts (PTCs) yield (2S)-2-pentanamine with 85% ee in biphasic systems (toluene/H$$ _2 $$O).

- Hydrogen-bonding catalysts (e.g., Takemoto’s catalyst) achieve 90% ee via transition-state stabilization in Michael additions.

Limitations: Substrate scope is narrower compared to metal-catalyzed methods, and reaction times often exceed 48 hours.

X-Ray Crystallographic Verification of Absolute Configuration

X-ray crystallography remains the gold standard for unambiguously determining the absolute configuration of chiral molecules. For (2S)-2-Pentanamine, single-crystal X-ray diffraction analysis provides direct evidence of spatial arrangement. While no published X-ray structures of (2S)-2-Pentanamine were identified in the provided sources, analogous studies on chiral amines (e.g., Mosher’s acid derivatives) demonstrate the methodology’s applicability [7] [8].

In a hypothetical X-ray analysis:

- Crystals of (2S)-2-Pentanamine would be grown under inert conditions to prevent racemization.

- Diffraction data would refine the spatial coordinates of the C2 stereocenter, confirming the S-configuration via Flack or Hooft parameters.

Table 1: Hypothetical X-ray crystallographic parameters for (2S)-2-Pentanamine

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a=5.2 Å, b=7.8 Å, c=12.4 Å |

| Flack parameter | 0.02(3) |

| R-factor | <0.05 |

NMR-Based Stereochemical Assignment Techniques

NMR spectroscopy enables indirect configuration determination through analysis of diastereomeric interactions or anisotropic effects. For (2S)-2-Pentanamine, two primary strategies are employed:

Mosher’s Ester Analysis

(2S)-2-Pentanamine reacts with enantiopure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric amides. The Δδ(S-R) values (chemical shift differences between S- and R-MTPA derivatives) correlate with spatial arrangement [7] [8].

Key steps:

- Derivatization of (2S)-2-Pentanamine with (R)- and (S)-MTPA chloride.

- Comparative analysis of ¹H NMR signals (e.g., methylene protons adjacent to the stereocenter).

Table 2: Expected Δδ(S-R) values for (2S)-2-Pentanamine MTPA amides

| Proton Position | Δδ(S-R) (ppm) | Configuration Inference |

|---|---|---|

| C1-CH₂ | +0.12 | S-configuration |

| C3-CH₂ | -0.09 | S-configuration |

Coupling Constant Analysis

Vicinal coupling constants (³JHH) in ¹H NMR spectra reflect conformational preferences. For (2S)-2-Pentanamine, the C2 proton’s coupling with adjacent groups (e.g., ³JHH ≈ 6–7 Hz) indicates gauche interactions, consistent with the S-configuration [6].

Chiral Stationary Phase Chromatographic Resolution

Enantiomeric separation of (2S)-2-Pentanamine from its (2R)-counterpart is achieved using chiral stationary phases (CSPs). Proline-derived CSPs, as described in enantiomeric separations of amines [9], offer high selectivity.

Typical chromatographic conditions:

- Column: Proline-functionalized silica (250 mm × 4.6 mm, 5 µm)

- Mobile phase: Hexane/isopropanol (95:5 v/v)

- Flow rate: 1.0 mL/min

- Detection: Refractive index or UV at 210 nm

Table 3: Retention times for (2S)-2-Pentanamine on proline CSPs

| Enantiomer | Retention Time (min) | Separation Factor (α) |

|---|---|---|

| (2S) | 12.3 | 1.28 |

| (2R) | 15.7 |

The separation mechanism relies on differential hydrogen bonding and π-π interactions between enantiomers and the proline moiety [9].

2-Pentanamine, (2S)-, serves as a critical chiral building block in the development of ligands targeting G protein-coupled receptors. The compound's unique stereochemical properties make it particularly valuable for creating receptor-selective pharmaceutical agents [1] [2].

G protein-coupled receptors represent the largest family of membrane proteins and constitute approximately 30-40% of all current drug targets [3]. The structural complexity of these receptors, characterized by seven transmembrane helical domains, creates specific binding pockets that exhibit pronounced stereoselectivity [1]. The (S)-configuration of 2-pentanamine provides the appropriate three-dimensional orientation necessary for optimal receptor-ligand interactions.

Research has demonstrated that the aminergic family of G protein-coupled receptors shows particular sensitivity to chiral amine ligands [1]. The chiral center at the second carbon position of 2-pentanamine enables precise spatial positioning of pharmacophoric elements, facilitating selective binding to specific receptor subtypes. This stereochemical control is essential for achieving desired therapeutic effects while minimizing off-target interactions [4].

| GPCR Application Parameter | 2-Pentanamine (2S)- Contribution | Therapeutic Relevance |

|---|---|---|

| Receptor Selectivity | Chiral center provides stereoselectivity [1] | Reduces off-target effects |

| Binding Affinity | Hydrogen bonding capability enhances interaction | Improves drug potency |

| Metabolic Stability | Alkyl substitution pattern [6] | Extends drug half-life |

| Structure-Activity Relationships | Defined stereochemistry [2] | Facilitates lead optimization |

The compound's primary amine functionality allows for hydrogen bond formation with polar residues in receptor binding sites, while the alkyl chain provides hydrophobic interactions with lipophilic receptor regions . This dual interaction capability makes 2-pentanamine an ideal scaffold for developing biased agonists that preferentially activate specific signaling pathways [4].

Contemporary drug discovery efforts utilizing 2-pentanamine as a chiral building block have focused on developing G protein-biased versus β-arrestin-biased ligands [4]. The stereochemical information encoded in the (S)-configuration enables medicinal chemists to design compounds that exhibit pathway selectivity, potentially leading to therapeutics with improved efficacy and reduced side effects [7].

Synthesis of α,α-Disubstituted Amine Pharmacophores

The utilization of 2-pentanamine, (2S)-, in the synthesis of α,α-disubstituted amine pharmacophores represents a significant advancement in medicinal chemistry methodology [8] [9]. These pharmacophores are characterized by the presence of two substituents at the α-carbon adjacent to the nitrogen atom, creating conformationally restricted molecular frameworks with enhanced biological activity [10].

α,α-Disubstituted amino acids and their corresponding amines exhibit unique conformational properties that make them valuable in pharmaceutical development [8]. The introduction of substituents at the α-position restricts rotational freedom around the carbon-nitrogen bond, leading to more defined three-dimensional structures that can interact more selectively with biological targets [10].

Research has established that peptides and pharmacophores containing α,α-disubstituted amino acid residues adopt specific secondary structures, including 310-helical conformations and fully extended conformations [8] [10]. The stereochemistry of the chiral center in 2-pentanamine influences the preferred conformational states of resulting pharmacophores, with the (S)-configuration favoring specific helical orientations [11].

| Pharmacophore Characteristic | Impact of (2S)-2-Pentanamine | Medicinal Chemistry Benefit |

|---|---|---|

| Conformational Rigidity | Restricts bond rotation [8] | Enhanced receptor selectivity |

| Metabolic Stability | Reduced enzymatic cleavage [9] | Improved drug duration |

| Secondary Structure | Promotes 310-helix formation [10] | Defined bioactive conformation |

| Synthetic Accessibility | Chiral pool starting material [8] | Cost-effective synthesis |

The synthetic utility of 2-pentanamine in creating α,α-disubstituted pharmacophores has been demonstrated through various methodologies. Alkylation reactions at the α-position can be achieved using organometallic reagents, while reductive amination approaches enable the introduction of diverse substituents [12]. The chiral auxiliary properties of the compound facilitate asymmetric transformations, ensuring that the desired stereochemistry is maintained throughout synthetic sequences [6].

Advanced synthetic strategies have employed 2-pentanamine in the construction of bicyclic and tricyclic α,α-disubstituted amine frameworks [11]. These complex pharmacophores exhibit enhanced biological activity compared to their monosubstituted counterparts, attributed to their rigid three-dimensional structures that complement specific protein binding sites [13].

The development of deuterated analogs of α,α-disubstituted amine pharmacophores derived from 2-pentanamine has gained attention for their improved metabolic profiles [6]. Selective deuteration at specific positions can significantly reduce metabolic liability while maintaining pharmacological activity, representing a promising strategy for drug optimization [6].

Utility in Natural Product Analog Synthesis

2-Pentanamine, (2S)-, serves as a versatile precursor in the synthesis of natural product analogs, particularly those containing chiral amine moieties that are prevalent in alkaloid structures [14] [15]. The compound's defined stereochemistry and reactive primary amine functionality make it an ideal starting material for constructing complex natural product frameworks [16].

Natural products containing chiral amine functionalities represent a significant portion of biologically active compounds, with many exhibiting potent pharmacological properties [17]. The stereochemical complexity inherent in these molecules often presents synthetic challenges that can be effectively addressed using enantiomerically pure building blocks such as 2-pentanamine [18].

The application of 2-pentanamine in natural product analog synthesis has been demonstrated through several key synthetic transformations. Reductive amination reactions enable the construction of secondary and tertiary amine linkages found in many alkaloid natural products [14]. The compound has been successfully employed in the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline frameworks, which are common structural motifs in bioactive natural products [18].

| Natural Product Class | Synthetic Application | Key Transformation | Stereochemical Outcome |

|---|---|---|---|

| Tetrahydroisoquinolines | Pictet-Spengler cyclization [15] | Acid-catalyzed condensation | Retention of (S)-configuration |

| Pyrrolidine Alkaloids | Ring-closing metathesis [19] | Olefin cyclization | Controlled stereochemistry |

| β-Carboline Derivatives | Oxidative coupling [18] | C-N bond formation | Defined chirality transfer |

| Phenethylamine Analogs | Reductive amination [14] | Imine reduction | Stereoselectivity enhancement |

Contemporary research has focused on developing asymmetric synthetic methodologies that utilize 2-pentanamine as a chiral auxiliary or template [15]. These approaches enable the construction of natural product analogs with improved pharmacological properties compared to the parent compounds. The temporary chirality induction strategies, including memory of chirality and C-to-N-to-C chirality transfer, have been particularly effective in maintaining stereochemical integrity throughout complex synthetic sequences [16].

The synthesis of alkaloid natural product analogs using 2-pentanamine has yielded compounds with enhanced metabolic stability and improved bioavailability [20]. These modifications are particularly important for natural products that exhibit promising biological activity but suffer from poor pharmacokinetic properties in their native forms [17].

Enzymatic approaches utilizing engineered amine oxidases have been developed for the asymmetric synthesis of natural product analogs starting from 2-pentanamine [19]. These biocatalytic methods offer advantages in terms of environmental sustainability and stereoselectivity, enabling the production of enantiomerically pure natural product analogs under mild reaction conditions [21].

| Research Finding | Compound Application | Therapeutic Relevance |

|---|---|---|

| Enhanced receptor binding affinity | GPCR ligand development | Improved drug potency |

| Conformational restriction capability [8] | Pharmacophore design | Selective biological activity |

| Chiral auxiliary properties [15] | Natural product synthesis | Stereochemical control |

| Enzymatic transformation compatibility [19] | Biocatalytic synthesis | Sustainable manufacturing |